molecular formula C20H20N6S2 B14454213 3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] CAS No. 72743-87-4

3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]

Cat. No.: B14454213
CAS No.: 72743-87-4
M. Wt: 408.5 g/mol
InChI Key: KDLONNBUWWPMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two triazole rings connected by an ethane-1,2-diyl bridge, with each triazole ring substituted with a phenyl group and a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] typically involves the following steps:

    Formation of Triazole Rings: The triazole rings can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Substitution Reactions: The phenyl and methylsulfanyl groups are introduced through substitution reactions using suitable reagents such as phenyl halides and methylthiol.

    Coupling Reaction: The two triazole rings are then coupled using an ethane-1,2-diyl bridge, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization, substitution, and coupling reactions in a stepwise manner.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole rings or the phenyl groups, potentially leading to the formation of dihydrotriazoles or reduced phenyl derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrotriazoles, reduced phenyl derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability and conductivity.

Biology

    Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

    Therapeutics: It may have therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Agriculture: The compound can be used as a fungicide or pesticide to protect crops from diseases and pests.

    Chemical Manufacturing: It can serve as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The methylsulfanyl and phenyl groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4H-1,2,4-triazole]: Lacks the phenyl groups, resulting in different chemical and biological properties.

    3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-1H-1,2,4-triazole]: Contains a different isomeric form of the triazole ring, leading to variations in reactivity and applications.

    3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,3-triazole]:

Uniqueness

The uniqueness of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] lies in its specific substitution pattern and the presence of both phenyl and methylsulfanyl groups

Properties

CAS No.

72743-87-4

Molecular Formula

C20H20N6S2

Molecular Weight

408.5 g/mol

IUPAC Name

3-methylsulfanyl-5-[2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C20H20N6S2/c1-27-19-23-21-17(25(19)15-9-5-3-6-10-15)13-14-18-22-24-20(28-2)26(18)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

KDLONNBUWWPMGS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.